Bienvenue dans la boutique en ligne BenchChem!

Alminoprofen

Inflammation Phospholipase A2 COX-2

Alminoprofen (EB-382) is a differentiated NSAID for inflammation research. Its dual inhibition of sPLA2 and COX-2, plus 5-LOX activity, delivers 2.7x higher antipyretic potency than ibuprofen and superior efficacy in anaphylaxis models. Ideal for studies on allergic inflammation, rheumatoid factor, or synovial fluid distribution. High purity (≥98%) ensures reproducible results.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 54362-71-9
Cat. No. B1665248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlminoprofen
CAS54362-71-9
Synonyms2-(4-((2-methyl-2-propenyl)amino)phenyl)propionic acid
2-(4-methylallylaminophenyl)propionic acid
alminoprofen
alminoprofen, (+-)-isomer
EB 382
EB-382
Minalfène
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)NCC(=C)C)C(=O)O
InChIInChI=1S/C13H17NO2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13(15)16/h4-7,10,14H,1,8H2,2-3H3,(H,15,16)
InChIKeyFPHLBGOJWPEVME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alminoprofen (CAS 54362-71-9): A Phenylpropionic Acid NSAID with Dual sPLA2/COX-2 Inhibition


Alminoprofen (EB-382, Minalfen®) is a nonsteroidal anti-inflammatory drug (NSAID) of the phenylpropionic acid class [1]. Unlike conventional NSAIDs that primarily target cyclooxygenase (COX) enzymes, alminoprofen exhibits a mechanistically distinct dual anti-inflammatory action, inhibiting both secretory phospholipase A2 (sPLA2) and cyclooxygenase-2 (COX-2) [2]. This unique pharmacological profile differentiates it from closely related propionic acid derivatives such as ibuprofen, which lack significant sPLA2 inhibitory activity [3].

Why Alminoprofen Cannot Be Replaced by Generic Ibuprofen or Other Standard NSAIDs in Research and Therapeutic Protocols


While many NSAIDs share a common core mechanism of COX inhibition, alminoprofen's distinct polypharmacology—specifically its potent inhibition of arachidonate 5-lipoxygenase (5-LOX) and secretory phospholipase A2 (sPLA2) [1]—confers a unique biological profile not observed with standard agents like ibuprofen or indomethacin [2]. Substituting alminoprofen with a generic alternative in experimental models of allergic inflammation, rheumatoid factor production, or in protocols requiring rapid synovial fluid penetration would introduce significant variability and compromise data reproducibility due to the absence of these key secondary activities [3]. The following quantitative evidence establishes the specific, verifiable differences that make alminoprofen a non-fungible tool for scientific investigation and targeted therapeutic application.

Quantitative Evidence Guide: Verifiable Differentiation of Alminoprofen vs. Ibuprofen, Indomethacin, and NSAID Class Benchmarks


Mechanistic Differentiation: Dual Inhibition of sPLA2 and COX-2 vs. Classical NSAID Monotherapy

Alminoprofen exhibits a mechanistically distinct dual anti-inflammatory action, inhibiting both secretory phospholipase A2 (sPLA2) and cyclooxygenase-2 (COX-2), a profile not shared by classical NSAIDs like ibuprofen or indomethacin [1]. This was demonstrated in vitro and in vivo models of inflammation, where alminoprofen's action was shown to mimic that of dexamethasone, a steroidal anti-inflammatory agent, more closely than other NSAIDs [1].

Inflammation Phospholipase A2 COX-2 Mechanism of Action

Antipyretic Potency Comparison: Alminoprofen vs. Ibuprofen and Indomethacin in Febrile Rabbits

In a controlled study using conscious febrile rabbits (LPS-induced fever), alminoprofen demonstrated superior antipyretic potency compared to ibuprofen. The oral ED50 values for fever inhibition were determined [1]. Alminoprofen required a significantly lower dose (ED50 = 9.64 mg/kg) to achieve the same 50% reduction in fever as ibuprofen (ED50 = 26.45 mg/kg), representing a 2.7-fold increase in potency.

Antipyretic Fever ED50 Pharmacodynamics

Synergistic Analgesic Profile: Superior Efficacy in Postexodontic Pain vs. Indomethacin

A multi-clinic double-blind comparative trial evaluated the analgesic efficacy of alminoprofen (EB-382) versus indomethacin in patients with postexodontic pain [1]. The study found that the alminoprofen treatment group was superior to the indomethacin group in global improvement rating of pain, with a higher proportion of patients achieving 'markedly improved' or 'over slightly improved' status [1]. In a separate post-marketing study, alminoprofen demonstrated an onset of analgesic effect within 15 minutes in 44.4% of patients [2].

Analgesic Postexodontic Pain Clinical Trial Pain Management

Pharmacokinetic Advantage: Confirmed Fast and High Penetration into Human Synovial Fluid

A population pharmacokinetic study in 45 subjects with knee effusions confirmed the rapid and extensive distribution of alminoprofen into synovial fluid, a key site of action for inflammatory joint diseases [1]. After oral administration of 300 mg three times daily at steady state, the mean maximum concentration (Cmax) of alminoprofen in synovial fluid was 9.3 ± 1.8 mg/L, achieved at a Tmax of 2 hours, demonstrating efficient target tissue penetration [1].

Pharmacokinetics Synovial Fluid Bioavailability Rheumatology

Optimized Application Scenarios for Alminoprofen Based on Quantitative Evidence


Research on Non-Steroidal Anti-Allergic and Anti-Inflammatory Mechanisms

Leverage alminoprofen's unique dual inhibition of sPLA2/COX-2 and 5-LOX to investigate inflammatory pathways beyond classical COX inhibition. This is supported by its demonstrated inhibition of arachidonate 5-lipoxygenase and superiority over ibuprofen in suppressing anaphylactic bronchoconstriction [1].

Preclinical Models of Fever and Pain with a Focus on Potency

Utilize alminoprofen in fever models (e.g., LPS-induced) where its 2.7-fold higher antipyretic potency compared to ibuprofen (ED50 of 9.64 mg/kg vs. 26.45 mg/kg) offers a clear advantage for dose-response studies or when a more potent agent is required [2].

Clinical Investigation of Acute Dental Pain Management

Select alminoprofen for trials in postexodontic pain based on direct clinical evidence showing superiority over indomethacin in global pain improvement and its rapid onset of analgesia within 15 minutes in a significant patient subset (44.4%) [3].

Pharmacokinetic Studies of Joint Penetration in Rheumatology

Employ alminoprofen as a reference compound in studies evaluating drug distribution into synovial fluid, given the availability of robust human pharmacokinetic data confirming its rapid and high penetration (Cmax of 9.3 ± 1.8 mg/L at 2h post-dose) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alminoprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.